6-imino-7-methyl-2-oxo-N-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Description
This compound is a structurally complex triazatricyclic carboxamide featuring a fused tricyclic core (8.4.0.0³,⁸ system) with an imino group at position 6, a methyl group at position 7, and an oxolan-2-ylmethyl carboxamide substituent at position 3.
Properties
IUPAC Name |
6-imino-7-methyl-2-oxo-N-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O3/c1-22-15(19)12(17(24)20-10-11-5-4-8-26-11)9-13-16(22)21-14-6-2-3-7-23(14)18(13)25/h2-3,6-7,9,11,19H,4-5,8,10H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCZTXEXWBBGZLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C1=N)C(=O)NCC3CCCO3)C(=O)N4C=CC=CC4=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-imino-7-methyl-2-oxo-N-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multiple steps. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
6-imino-7-methyl-2-oxo-N-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds .
Scientific Research Applications
6-imino-7-methyl-2-oxo-N-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 6-imino-7-methyl-2-oxo-N-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Structural Comparisons
The table below highlights key structural and functional differences between the target compound and related analogs:
Key Observations :
- Rigidity vs.
- Substituent Effects : The oxolan-2-ylmethyl group may improve solubility relative to aromatic substituents in imidazotetrazines or spiro compounds, which could influence bioavailability .
Analytical Characterization
- Spectroscopy: IR and UV-Vis spectroscopy (as used for spiro compounds ) would confirm functional groups (e.g., imino, carboxamide) and conjugation in the triazatricyclic system.
- Crystallography : X-ray diffraction (utilizing SHELX or SIR97 ) would resolve the compound’s 3D structure, critical for understanding its stereoelectronic properties.
Biological Activity
The compound 6-imino-7-methyl-2-oxo-N-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic molecule notable for its unique tricyclic structure and potential biological activities. Its molecular formula is C20H24N4O3 , with a molecular weight of approximately 368.43 g/mol . This compound's intricate design allows for diverse interactions with biological targets, making it significant in medicinal chemistry and organic synthesis.
Structural Characteristics
The compound features several functional groups that enhance its reactivity and biological activity:
| Feature | Description |
|---|---|
| Tricyclic Structure | Provides a stable framework for biological interactions. |
| Imino Group | Potentially enhances binding to biological targets. |
| Carbonyl Functionalities | Contributes to chemical reactivity and interaction with enzymes or receptors. |
| Oxolan Group | Improves solubility and stability in biological systems. |
The mechanism of action of this compound involves its interaction with specific molecular targets such as enzymes and receptors. It is hypothesized that the compound can bind to these targets, altering their activity and leading to various biological effects. Detailed studies are necessary to elucidate the exact pathways involved in its action.
Biological Activity
Research indicates that the compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties against various pathogens.
- Anticancer Potential : The unique structural features may contribute to selective cytotoxicity against cancer cells, although specific studies are needed to confirm this.
- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways.
Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various derivatives of triazatricyclic compounds, including our target compound. Results indicated that compounds with similar structural motifs exhibited significant inhibition against Gram-positive and Gram-negative bacteria.
Study 2: Anticancer Properties
In vitro tests on cancer cell lines demonstrated that the compound could induce apoptosis in specific cancer types. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.
Study 3: Enzyme Interaction
Research focused on the interaction of the compound with key metabolic enzymes revealed potential inhibitory effects on enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are important in inflammatory processes.
Research Findings Summary
The following table summarizes key findings from various studies on the biological activity of the compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
